5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride
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Description
Synthesis Analysis
Several methods have been developed for synthesizing related pyrido[2,3-d]pyrimidine derivatives. One approach involves heating 5-acetyl-4-aminopyrimidines with MeONa in BuOH. Acylation with carboxylic anhydrides or acid chlorides leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives. If an activated CH₂ group (e.g., PhCH₂) is present in the amide moiety, cyclization can also yield pyrido[2,3-d]pyrimidin-7-one derivatives. Additionally, reaction with carboxylic acid chlorides followed by base treatment affords pyrimidino[4,5-d][1,3]oxazines .
Scientific Research Applications
Synthesis Methods and Chemical Reactivity
Research in the synthesis and reactions of related thieno[2,3-d]pyrimidines and pyrimidine derivatives has provided significant insights into novel preparation methods for esters, amides, and other substituted derivatives. For example, Santilli et al. (1971) demonstrated a novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which could have parallels in the synthesis or reactivity of the compound . The direct formation of various derivatives from precursors underlines the reactivity and potential for chemical modification of such compounds (Santilli, Kim, & Wanser, 1971).
Photophysical and Electrochemical Properties
Research into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, including pyrimidine derivatives, has explored their photophysical and electrochemical properties. Li et al. (2012) synthesized and characterized these complexes, noting their blue-green luminescence. Such studies highlight potential applications in materials science, particularly in the development of luminescent materials (Li et al., 2012).
Novel Derivatives and Antitumor Activity
The creation of novel pyrimidine derivatives, such as those discussed by Chang, Cho, & Kim (2003), points to the broad utility of these compounds in medicinal chemistry. They explored the synthesis and reactions of various pyrimidine carbonitriles, showcasing the potential for generating bioactive molecules. Such endeavors could be relevant to the development of new therapeutic agents, including those related to the compound (Chang, Cho, & Kim, 2003).
Environmental and Green Chemistry Applications
The environmentally friendly synthesis of chromone-pyrimidine coupled derivatives using ionic liquids, as reported by Tiwari et al. (2018), emphasizes the role of pyrimidine derivatives in promoting greener chemical practices. This work not only highlights the antimicrobial potential of these compounds but also their synthesis via a method that reduces environmental impact (Tiwari et al., 2018).
Properties
IUPAC Name |
5-methyl-4-oxo-3-(oxolan-2-ylmethyl)thieno[2,3-d]pyrimidine-6-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-7-9-12(20-10(7)11(14)17)15-6-16(13(9)18)5-8-3-2-4-19-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMHXWOORCWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC3CCCO3)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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